molecular formula C14H16N6O2 B2966221 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034290-57-6

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2966221
CAS No.: 2034290-57-6
M. Wt: 300.322
InChI Key: FBQRUJWANXSGFT-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic organic compound featuring a pyrazole core substituted with a pyridinyl group and linked via a methylene bridge to a 2-oxoimidazolidine carboxamide moiety.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-19-11(7-12(18-19)10-3-2-4-15-8-10)9-17-14(22)20-6-5-16-13(20)21/h2-4,7-8H,5-6,9H2,1H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQRUJWANXSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring, pyridine moiety, and an imidazolidine structure. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-keto ester.
  • Introduction of the Pyridine Moiety : Utilizes Suzuki-Miyaura coupling reactions to integrate the pyridine structure.
  • Construction of the Imidazolidine Core : This involves cyclization reactions that yield the final compound.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyrazole scaffold have been shown to inhibit cancer cell proliferation effectively. A specific study demonstrated that thiazolidinone derivatives, structurally related to this compound, displayed considerable cytotoxic effects against various cancer cell lines, suggesting that the imidazolidine framework may similarly enhance biological activity .

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate enzymatic activity, leading to altered cellular responses associated with cancer progression or other diseases.

Pharmacological Applications

This compound is being investigated for several pharmacological applications:

  • Anticancer Agents : It may serve as a lead compound for developing new anticancer therapies.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory mediators.
  • Antimicrobial Activity : Preliminary data suggest potential effectiveness against bacterial strains, warranting further exploration.

Case Study 1: Anticancer Activity

In a recent study, derivatives of pyrazole were tested against human colon adenocarcinoma cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, demonstrating their potency as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research on thiazolidinone derivatives has revealed their ability to inhibit COX enzymes, which are critical in inflammatory processes. This suggests that this compound could also possess similar anti-inflammatory properties.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique structural features of this compound:

Compound NameStructure FeaturesBiological Activity
Thiophene CarboxamideLacks pyrazole and pyridineModerate anticancer
Pyrazole DerivativeContains only pyrazoleHigh anticancer activity
Imidazolidine AnalogSimilar core structureVariable activity

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name (from Evidence) Key Structural Features Potential Functional Overlap with Target Compound
1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide Pyrazole core, carboxamide group, thiadiazole substituent Shared pyrazole-carboxamide backbone; divergent heterocyclic tail
5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione Imidazolidine ring with ketone groups, aryl-ethyl substituent Imidazolidine core; lacks pyridine-pyrazole linkage
3-methyl-N-(1,2,3-thiadiazol-5-yl)oxolane-2-carboxamide Oxolane (tetrahydrofuran) ring, carboxamide, thiadiazole substituent Carboxamide group; distinct core scaffold
N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine Benzimidazole core, isopropylamine substituent Aromatic nitrogen-rich system; no imidazolidine or pyrazole

Key Observations:

Pyrazole-Carboxamide Backbone : The compound 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide shares the pyrazole-carboxamide framework with the target compound. However, its thiadiazole substituent may confer distinct electronic properties compared to the target’s pyridine group.

Imidazolidine Core : While 5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione contains an imidazolidine ring, it lacks the pyridine-pyrazole linkage, suggesting divergent bioactivity.

Heterocyclic Diversity : Compounds like 3-methyl-N-(1,2,3-thiadiazol-5-yl)oxolane-2-carboxamide highlight the role of carboxamide groups in enhancing solubility or binding affinity, though their core structures differ significantly.

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s pyridine-pyrazole-imidazolidine architecture may offer improved selectivity for enzymes or receptors compared to simpler analogs (e.g., benzimidazole derivatives in ).
  • Data Gaps : The provided evidence lacks molecular weight, purity, or bioactivity data for the target compound, limiting direct quantitative comparisons. Structural parallels suggest plausible synthetic routes or derivatization strategies (e.g., substituting thiadiazole for pyridine ).

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